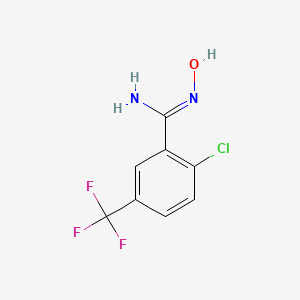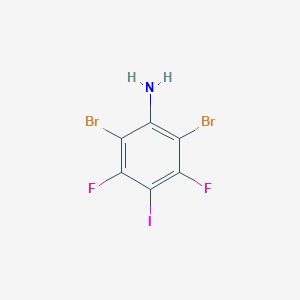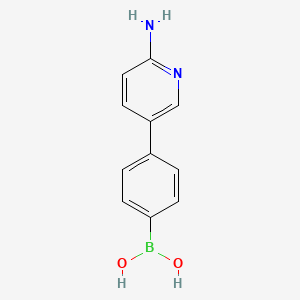
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of both an aminopyridine and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid can be synthesized through the reaction of 6-aminopyridine with boronic acid or boronic esters. The reaction typically occurs in a suitable solvent such as ethanol at room temperature . Another common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and can be conducted under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of this compound.
化学反応の分析
Types of Reactions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted aminopyridines, and other functionalized derivatives .
科学的研究の応用
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-(6-Aminopyridin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the selective enrichment and separation of biomolecules. The boronic acid moiety interacts with cis-diol groups, forming stable cyclic esters under mild conditions .
類似化合物との比較
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but lacks the phenyl group.
4-Aminophenylboronic acid: Contains a phenylboronic acid moiety but lacks the aminopyridine group.
Phenylboronic acid: A simpler compound with only a phenylboronic acid group.
Uniqueness
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is unique due to the presence of both an aminopyridine and a phenylboronic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts .
特性
分子式 |
C11H11BN2O2 |
|---|---|
分子量 |
214.03 g/mol |
IUPAC名 |
[4-(6-aminopyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c13-11-6-3-9(7-14-11)8-1-4-10(5-2-8)12(15)16/h1-7,15-16H,(H2,13,14) |
InChIキー |
VCQMPUJPOMGNPK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


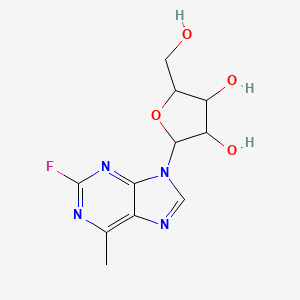


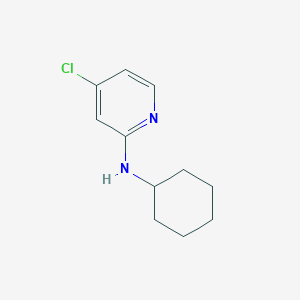
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
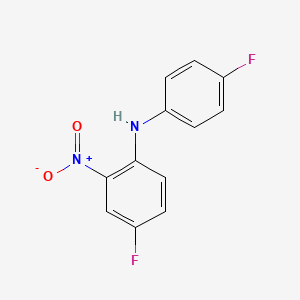
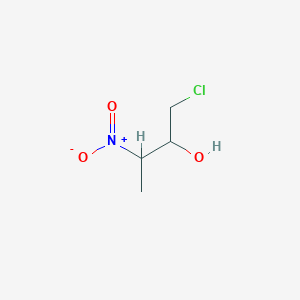
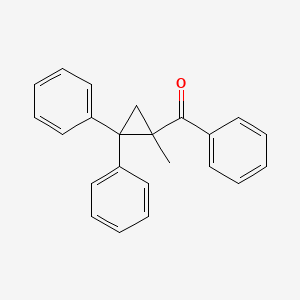

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
